Impurity of Doxercalciferol

Description

Properties

IUPAC Name |

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXBNHCUPKIYDM-BLKIPSJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617847 | |

| Record name | (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127516-23-8 | |

| Record name | (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the common process-related impurities encountered during the synthesis of Doxercalciferol (1α-hydroxyvitamin D2). Doxercalciferol is a synthetic analog of vitamin D used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. Ensuring the purity and safety of this active pharmaceutical ingredient (API) is paramount, necessitating a thorough understanding and control of impurities that can arise during its multi-step synthesis. This document outlines the primary synthetic pathways, elucidates the formation mechanisms of key impurities, provides detailed analytical methodologies for their detection and quantification, and presents a framework for their control.

The Synthetic Landscape of Doxercalciferol

The industrial synthesis of Doxercalciferol is a complex process that typically starts from ergosterol (B1671047), a readily available sterol from fungal sources. The synthesis involves a series of photochemical and thermal reactions, followed by chemical modifications to introduce the crucial 1α-hydroxyl group.

A common synthetic route begins with the photochemical conversion of ergosterol to previtamin D2. This reaction, induced by ultraviolet (UV) irradiation, involves the opening of the B-ring of the ergosterol molecule. The resulting previtamin D2 is in a thermal equilibrium with vitamin D2 (ergocalciferol). This equilibrium mixture is then subjected to further chemical steps to introduce the hydroxyl group at the 1α position, ultimately yielding Doxercalciferol.

dot

Caption: Generalized synthetic pathway of Doxercalciferol from ergosterol.

A Compendium of Common Process-Related Impurities

Several process-related impurities can be formed during the synthesis of Doxercalciferol. These can be broadly categorized as isomers, degradation products, and process-related byproducts. Understanding their origin is critical for implementing effective control strategies.

Isomeric Impurities

1. Pre-Doxercalciferol (1α-hydroxy previtamin D2) - Impurity A: As an intermediate in the synthesis, unconverted 1α-hydroxy previtamin D2 can remain in the final product. Pre-Doxercalciferol exists in a thermal equilibrium with Doxercalciferol.[1] The position of this equilibrium is temperature-dependent.

2. Trans-Doxercalciferol (trans-1α-hydroxy vitamin D2) - Impurity B: This impurity is a geometric isomer of Doxercalciferol. The formation of the trans-isomer at the C5-C6 double bond can be influenced by the photochemical conditions during the synthesis of the vitamin D backbone.[1]

3. 1β-hydroxyvitamin D2 - Impurity C: This is a stereoisomer (epimer) of Doxercalciferol, with the hydroxyl group at the C1 position in the β-configuration instead of the desired α-configuration. The formation of this epimer can occur during the hydroxylation step of the synthesis if the reaction is not sufficiently stereoselective.[1]

4. Tachysterol (B196371) and Lumisterol Analogs: Over-irradiation during the photochemical conversion of ergosterol can lead to the formation of other photoisomers, such as tachysterol and lumisterol. If the 1α-hydroxylation is performed on a mixture containing these isomers, the corresponding hydroxylated analogs can be carried through as impurities.

dot

References

Degradation of Doxercalciferol Under Stress Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification of doxercalciferol (B1670903) degradation products under various stress conditions. The information presented herein is crucial for the development of stable pharmaceutical formulations and robust analytical methods. This document details the experimental protocols for stress testing, summarizes quantitative data, and visualizes the degradation pathways and experimental workflows.

Introduction to Doxercalciferol Stability

Doxercalciferol, a synthetic analog of vitamin D2, is susceptible to degradation under various environmental conditions, including exposure to acid, base, oxidants, heat, and light. Understanding the degradation pathways and identifying the resulting products are mandated by regulatory agencies and are essential for ensuring the safety, efficacy, and quality of doxercalciferol drug products. Forced degradation studies, or stress testing, are employed to predict the potential degradation products that may form under normal storage conditions and to develop stability-indicating analytical methods capable of separating these degradants from the active pharmaceutical ingredient (API).

Experimental Protocols for Forced Degradation Studies

The following protocols are based on established methods for stress testing of doxercalciferol, primarily adapted from the work of Simonzadeh et al. (2014) in the Journal of Chromatographic Science.[1][2][3]

Materials and Reagents

-

Doxercalciferol reference standard

-

Hydrochloric acid (HCl), 1 N

-

Sodium hydroxide (B78521) (NaOH), 1 N

-

Hydrogen peroxide (H₂O₂), 30%

-

High-performance liquid chromatography (HPLC) grade water, acetonitrile (B52724), and methanol

-

Placebo formulation (containing all excipients except doxercalciferol)

Stress Conditions

Forced degradation of doxercalciferol is typically performed on a solution of the drug substance or drug product.

-

Acidic Hydrolysis: Doxercalciferol solution is treated with 1 N HCl at room temperature or elevated temperature (e.g., 80°C) for a specified period.

-

Basic Hydrolysis: Doxercalciferol solution is treated with 1 N NaOH at room temperature or elevated temperature for a specified period.

-

Oxidative Degradation: Doxercalciferol solution is treated with 30% H₂O₂ at room temperature or elevated temperature (e.g., 80°C) for a specified period.

-

Thermal Degradation: Doxercalciferol solution or solid drug substance is exposed to a high temperature (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Doxercalciferol solution or solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Analytical Method for Degradation Product Analysis

A stability-indicating HPLC method is crucial for separating and quantifying doxercalciferol and its degradation products.

-

Chromatographic System: A gradient HPLC system with a UV detector is commonly used.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm) is suitable for separation.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength of 265 nm is appropriate for doxercalciferol and its chromophoric degradation products.

-

Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of doxercalciferol and its degradation products.

Identification of Doxercalciferol Degradation Products

Forced degradation studies on doxercalciferol have identified several key impurities and degradation products. The structures of doxercalciferol and some of its known related compounds are presented below.

-

Doxercalciferol (1α-hydroxyvitamin D₂)

-

Impurity A (Pre-doxercalciferol): A thermal degradant and a known active analogue of doxercalciferol.[3]

-

Impurity B (trans-Doxercalciferol): A related substance.

-

Impurity C (1β-hydroxyvitamin D₂): A related substance.

-

Impurity D: A related substance.

Quantitative Analysis of Degradation

The extent of degradation and the formation of specific products are highly dependent on the specific stress conditions applied. The following table summarizes the observed degradation under a combined oxidative and thermal stress condition as reported by Simonzadeh et al. (2014).[3]

| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Doxercalciferol | Major Degradation Product(s) Identified |

| Oxidative & Thermal | 30% Hydrogen Peroxide & Heat | 20 min | 80°C | ~36% | Impurity A |

Note: Detailed quantitative data for each individual stress condition (acidic, basic, photolytic) is not extensively available in the public domain. The information above is from a study where oxidative and thermal stress were applied concurrently.

Visualizing Degradation and Experimental Workflow

Doxercalciferol Degradation Pathway

The following diagram illustrates the potential degradation pathway of doxercalciferol to its known thermal degradation product, Impurity A (Pre-doxercalciferol).

Experimental Workflow for Forced Degradation Studies

This diagram outlines the typical workflow for conducting forced degradation studies of doxercalciferol.

Logical Relationship of Doxercalciferol and its Impurities

This diagram illustrates the relationship between doxercalciferol and its known impurities as identified in analytical studies.

Conclusion

The stability of doxercalciferol is a critical attribute that must be thoroughly investigated during drug development. Forced degradation studies provide invaluable information on the degradation pathways and the potential impurities that may arise during the shelf-life of the drug product. The information and protocols outlined in this technical guide serve as a foundational resource for scientists and researchers involved in the formulation development and analytical characterization of doxercalciferol. Further studies employing advanced analytical techniques such as LC-MS and NMR are recommended for the definitive structural elucidation of all potential degradation products.

References

An In-Depth Technical Guide to the Chemical Structures of Known Doxercalciferol Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxercalciferol, a synthetic analog of vitamin D2, is a crucial therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease.[1][2] As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. The presence of impurities, which can arise from the manufacturing process, degradation, or storage, must be carefully controlled and monitored.[] This technical guide provides a comprehensive overview of the known impurities of Doxercalciferol, focusing on their chemical structures, and presents analytical methodologies for their identification and quantification.

Chemical Structures of Doxercalciferol and Its Known Impurities

The manufacturing process and degradation pathways of Doxercalciferol can lead to the formation of several related compounds.[4] Understanding the chemical structures of these impurities is fundamental for the development of robust analytical methods for their detection and control. The primary known impurities of Doxercalciferol are isomers and degradation products.

Table 1: Summary of Doxercalciferol and Its Known Impurities

| Compound Name | Other Names | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Doxercalciferol | 1α-Hydroxyvitamin D2 | C₂₈H₄₄O₂ | 412.65 | 54573-75-0 |

| Pre-Doxercalciferol | 1α-hydroxy previtamin D2; Impurity A | C₂₈H₄₄O₂ | 412.65 | 127264-18-0 |

| trans-Doxercalciferol | Tachysterol isomer; Impurity B | C₂₈H₄₄O₂ | 412.65 | 74007-20-8 |

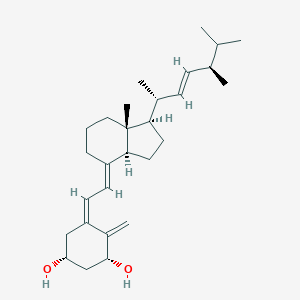

| 1β-Hydroxyvitamin D2 | 1β-Doxercalciferol; Impurity C | C₂₈H₄₄O₂ | 412.65 | 127516-23-8 |

| Beta-Doxercalciferol | - | C₂₈H₄₄O₂ | 412.66 | 127516-23-8 |

Note: The CAS number for 1β-Hydroxyvitamin D2 and Beta-Doxercalciferol is the same, suggesting they may be the same compound or closely related isomers. Further analytical characterization would be required for definitive identification.

The structural relationships and potential formation pathways of these impurities are critical for understanding the stability of Doxercalciferol. Pre-Doxercalciferol is a thermal isomer of Doxercalciferol, while trans-Doxercalciferol is a geometric isomer. 1β-Hydroxyvitamin D2 is a stereoisomer.

Experimental Protocols

Accurate identification and quantification of Doxercalciferol impurities are essential for quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

HPLC Method for the Determination of Doxercalciferol and its Degradation Products

This method is adapted from a published study on the analysis of Doxercalciferol and its degradation products in injectable formulations.[5]

1. Instrumentation:

-

High-Performance Liquid Chromatograph equipped with a UV detector.

2. Chromatographic Conditions:

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

3. Sample Preparation:

-

Standard Solutions: Prepare individual stock solutions of Doxercalciferol and known impurity reference standards in a suitable solvent such as methanol (B129727) or acetonitrile. From these stock solutions, prepare working standard solutions of appropriate concentrations.

-

Sample Solution: Dilute the Doxercalciferol drug substance or product with the mobile phase or a suitable diluent to a known concentration.

4. Procedure:

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas for Doxercalciferol and its impurities.

-

Identify the impurities by comparing their retention times with those of the reference standards.

-

Quantify the impurities using the peak areas and the concentrations of the reference standards.

5. System Suitability:

-

Perform system suitability tests to ensure the chromatographic system is performing adequately. This may include parameters such as resolution between critical peaks, tailing factor, and theoretical plates.

Quantitative Data

The control of impurities is guided by regulatory standards, such as those from the International Council for Harmonisation (ICH).[6] For known impurities, specific limits are often established in pharmacopoeial monographs. While specific limits for all Doxercalciferol impurities are not publicly available in a consolidated format, analytical methods have been developed to detect and quantify them at low levels.

Table 2: Quantitative Analysis Data for Doxercalciferol Impurities

| Impurity | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Impurity A (Pre-Doxercalciferol) | 0.01% | 0.03% |

| Impurity B (trans-Doxercalciferol) | 0.01% | 0.03% |

Data sourced from a study on a selective RP-HPLC method for the quantification of Doxercalciferol and its impurities.[7]

Visualization of Doxercalciferol and Its Impurities

The following diagram illustrates the structural relationship between Doxercalciferol and its primary known impurities.

Caption: Structural relationships of Doxercalciferol and its main impurities.

Conclusion

The identification, characterization, and control of impurities are critical aspects of drug development and manufacturing to ensure the safety and efficacy of Doxercalciferol. This guide has provided an overview of the chemical structures of known Doxercalciferol impurities, along with a foundational HPLC method for their analysis. For researchers and drug development professionals, a thorough understanding of these impurities is essential for developing robust manufacturing processes, stable formulations, and comprehensive analytical control strategies that comply with global regulatory expectations. Further studies employing advanced analytical techniques such as LC-MS/MS and NMR are encouraged for a more in-depth characterization of the impurity profile of Doxercalciferol.

References

Potential Genotoxic Impurities in Doxercalciferol Manufacturing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential genotoxic impurities (PGIs) that may arise during the manufacturing of Doxercalciferol, a synthetic vitamin D2 analog. Understanding and controlling these impurities is critical to ensure the safety and quality of the final active pharmaceutical ingredient (API). This document details the synthetic pathways of Doxercalciferol, identifies potential sources of genotoxic impurities, outlines experimental protocols for their detection, and discusses control strategies.

Introduction to Doxercalciferol and Genotoxic Impurities

Doxercalciferol, or 1α-hydroxyvitamin D2, is a synthetic analog of vitamin D2 used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease.[1] The manufacturing process of Doxercalciferol, like many complex organic syntheses, involves multiple steps with various reagents and intermediates, creating a potential for the formation of impurities.

Genotoxic impurities are compounds that can cause genetic mutations, chromosomal aberrations, or other forms of DNA damage.[2] Due to their potential to cause cancer in humans, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for their control in pharmaceutical products.[2] The Threshold of Toxicological Concern (TTC) concept is often applied, which sets a limit for the acceptable daily intake of a genotoxic impurity, typically at 1.5 µ g/day for long-term treatments.[2]

Synthesis of Doxercalciferol and Potential Sources of Genotoxic Impurities

The synthesis of Doxercalciferol typically starts from ergosterol (B1671047), a commercially available sterol. One common synthetic route involves the following key transformations:

-

Protection of the conjugated diene system: The 5,7-diene system of ergosterol is protected to prevent unwanted reactions in subsequent steps.

-

Oxidation of the side chain: The side chain is hydroxylated at the C1 position. This is often achieved using selenium dioxide.

-

Deprotection and Isomerization: The protecting group is removed, and the molecule is isomerized, often using UV irradiation, to yield Doxercalciferol.

Another synthetic approach involves the activation of the hydroxyl group of a precursor using a sulfonylating agent like p-toluenesulfonyl chloride.

Based on these synthetic strategies, several potential sources of genotoxic impurities can be identified:

-

Starting Materials and Reagents: Impurities in the starting material, ergosterol, and the reagents used in the synthesis can be carried through the process.

-

Intermediates and By-products: Incomplete reactions or side reactions can lead to the formation of by-products that may be genotoxic.

-

Degradation Products: Doxercalciferol can degrade under certain conditions, such as exposure to light, heat, or oxygen, forming potentially genotoxic degradants.

The following diagram illustrates a general synthetic pathway for Doxercalciferol and highlights the stages where potential genotoxic impurities may be introduced.

Caption: General synthetic pathway of Doxercalciferol and introduction of potential PGIs.

Key Potential Genotoxic Impurities in Doxercalciferol Manufacturing

Based on the synthetic routes, the following classes of compounds are considered key potential genotoxic impurities in Doxercalciferol manufacturing.

Residual Selenium Compounds

Source: Selenium dioxide (SeO2) is a common reagent used for the allylic oxidation to introduce the 1α-hydroxyl group.[3] Incomplete removal of selenium-containing by-products can lead to their presence in the final API.

Genotoxic Potential: Selenium compounds can exhibit both genotoxic and antigenotoxic properties.[4][5] The genotoxicity depends on the specific selenium species and the test system.[4] Inorganic selenium compounds like sodium selenite (B80905) and selenous acid have shown genotoxic effects in in vitro micronucleus assays.[4]

Sulfonate Esters

Source: In synthetic routes where a hydroxyl group is activated using a sulfonylating agent, such as p-toluenesulfonyl chloride (TsCl), in the presence of an alcohol (as a solvent or impurity), there is a potential for the formation of sulfonate esters.[6][7]

Genotoxic Potential: Sulfonic acid esters are known to be alkylating agents and are often potent mutagens and carcinogens.[6][7] Their genotoxicity has been demonstrated in various in vitro and in vivo assays.[6]

Photodegradation Products

Source: The manufacturing process of Doxercalciferol often involves a photochemical isomerization step using UV light to convert a precursor to the final active form.[8] Exposure of Doxercalciferol to light can also occur during storage if not properly protected. This can lead to the formation of various photodegradation products.

Genotoxic Potential: The genotoxic potential of photodegradation products is often unknown and needs to be assessed on a case-by-case basis. For vitamin D3, which is structurally similar to Doxercalciferol, photodegradation can lead to products like 5,6-trans-vitamin D3, suprasterol I, and suprasterol II.[8] The genotoxicity of these specific compounds in the context of Doxercalciferol would require evaluation.

Data Presentation of Potential Genotoxic Impurities

The following table summarizes the key potential genotoxic impurities, their sources, and general control strategies.

| Impurity Class | Potential Specific Impurities | Source in Doxercalciferol Synthesis | Typical Control Limit (based on TTC) | Control Strategy |

| Residual Selenium Compounds | Selenous acid and its salts, organoselenium by-products | Oxidation step using Selenium Dioxide | Compound-specific assessment required; aim for non-detectable levels. | Process optimization to minimize residual selenium, effective purification steps (e.g., crystallization, chromatography), and stringent in-process controls and final API testing. |

| Sulfonate Esters | Methyl, ethyl, or isopropyl esters of p-toluenesulfonic acid | Reaction of p-toluenesulfonyl chloride with residual alcohols (methanol, ethanol, isopropanol) | ≤ 1.5 µ g/day | Avoidance of alcohol-based solvents in the presence of sulfonyl chlorides, use of alternative activating agents, and dedicated analytical methods for trace-level detection. |

| Photodegradation Products | 5,6-trans-Doxercalciferol, Suprasterols | UV irradiation step during synthesis, exposure to light during storage | To be identified and controlled based on qualification studies. | Optimization of the photochemical reaction to minimize by-product formation, protection from light during manufacturing and storage, and use of stability-indicating analytical methods. |

Experimental Protocols

This section provides detailed methodologies for the detection and quantification of the identified potential genotoxic impurities.

Protocol for the Determination of Residual Selenium

Method: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Instrumentation:

-

ICP-MS system (e.g., Agilent 7900 or equivalent)

-

Microwave digestion system

Reagents and Standards:

-

Nitric acid (HNO3), trace metal grade

-

Hydrogen peroxide (H2O2), trace metal grade

-

Selenium standard solution (1000 µg/mL)

-

Internal standard solution (e.g., Rhodium, 1000 µg/mL)

-

High-purity deionized water (18.2 MΩ·cm)

Sample Preparation:

-

Accurately weigh approximately 100 mg of the Doxercalciferol sample into a microwave digestion vessel.

-

Add 5 mL of nitric acid and 2 mL of hydrogen peroxide to the vessel.

-

Seal the vessel and place it in the microwave digestion system.

-

Digest the sample using a suitable temperature program (e.g., ramp to 200 °C over 15 minutes and hold for 20 minutes).

-

After cooling, carefully open the vessel and dilute the digested sample to a final volume of 50 mL with deionized water.

ICP-MS Analysis:

-

Prepare a series of calibration standards by diluting the selenium standard solution to concentrations ranging from 0.1 to 10 µg/L.

-

Add the internal standard to all blanks, standards, and samples to a final concentration of 1 µg/L.

-

Aspirate the solutions into the ICP-MS and monitor the signal for the selenium isotope (e.g., ⁷⁸Se or ⁸²Se).

-

Construct a calibration curve by plotting the intensity ratio of selenium to the internal standard against the concentration of the selenium standards.

-

Determine the concentration of selenium in the sample solution from the calibration curve and calculate the amount in the original Doxercalciferol sample.

Workflow Diagram:

Caption: Workflow for the determination of residual selenium by ICP-MS.

Protocol for the Determination of Sulfonate Esters

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph with a mass selective detector (e.g., Agilent 7890B GC with 5977A MSD)

-

Autosampler

Reagents and Standards:

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Reference standards of the potential sulfonate esters (e.g., methyl p-toluenesulfonate, ethyl p-toluenesulfonate)

Sample Preparation:

-

Accurately weigh approximately 50 mg of the Doxercalciferol sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with dichloromethane.

-

Vortex to ensure complete dissolution.

GC-MS Analysis:

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Oven Program: 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each sulfonate ester.

Quantification:

-

Prepare a series of calibration standards of the target sulfonate esters in dichloromethane at concentrations ranging from 0.1 to 5 µg/mL.

-

Inject the standards and the sample solution into the GC-MS.

-

Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

-

Determine the concentration of the sulfonate esters in the sample solution from the calibration curve and calculate the amount in the original Doxercalciferol sample.

Workflow Diagram:

Caption: Workflow for the determination of sulfonate esters by GC-MS.

Protocol for the Profiling of Photodegradation Products

Method: High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV/MS)

Instrumentation:

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (e.g., Agilent 1260 Infinity II with 6120 Quadrupole LC/MS)

Reagents and Standards:

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Formic acid, LC-MS grade

-

High-purity deionized water (18.2 MΩ·cm)

-

Doxercalciferol reference standard

Forced Degradation Study:

-

Prepare a solution of Doxercalciferol (e.g., 1 mg/mL in methanol).

-

Expose the solution to a UV lamp (e.g., 254 nm and 365 nm) for a defined period (e.g., 24, 48, 72 hours).

-

Keep a control sample protected from light.

HPLC-UV/MS Analysis:

-

Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: 60% B to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

PDA Detection: 200-400 nm, with specific monitoring at the λmax of Doxercalciferol (around 265 nm).

-

MS Detection: Electrospray ionization (ESI) in positive and negative ion modes, scanning a mass range of m/z 100-1000.

Data Analysis:

-

Compare the chromatograms of the stressed and control samples.

-

Identify the degradation peaks in the stressed sample.

-

Use the UV spectra and mass spectral data to propose structures for the degradation products.

-

Quantify the degradation products relative to the Doxercalciferol peak area, assuming a similar response factor, or by isolating and characterizing the impurities to create reference standards.

Workflow Diagram:

Caption: Workflow for profiling photodegradation products of Doxercalciferol.

Control Strategies and Conclusion

A robust control strategy for potential genotoxic impurities in Doxercalciferol manufacturing should be multi-faceted and based on a thorough risk assessment. Key elements of such a strategy include:

-

Process Understanding and Optimization: A deep understanding of the chemical process is essential to identify and minimize the formation of PGIs. This includes careful selection of reagents, solvents, and reaction conditions.

-

Purification: Effective purification steps, such as crystallization and chromatography, should be implemented and validated to demonstrate their capacity to remove PGIs to acceptable levels.

-

Analytical Control: Sensitive and specific analytical methods must be developed and validated to monitor and control PGIs in starting materials, intermediates, and the final API.

-

Stability Studies: Comprehensive stability studies under various conditions (light, heat, humidity) are necessary to identify and control potential degradation products.

-

Adherence to Regulatory Guidelines: All aspects of PGI control should be in compliance with the relevant regulatory guidelines, such as ICH M7.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adichemistry.com [adichemistry.com]

- 4. Genotoxic and antigenotoxic properties of selenium compounds in the in vitro micronucleus assay with human whole blood lymphocytes and tk6 lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro evaluation of selenium genotoxic, cytotoxic, and protective effects: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. future4200.com [future4200.com]

- 8. Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Doxercalciferol Impurity Profiling and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and strategies for the identification, quantification, and characterization of impurities in doxercalciferol (B1670903). Ensuring the purity and safety of doxercalciferol, a synthetic vitamin D analog, is critical for its therapeutic efficacy in treating secondary hyperparathyroidism in patients with chronic kidney disease. This document details the common impurities, analytical techniques, and regulatory considerations essential for robust impurity profiling.

Introduction to Doxercalciferol and its Impurities

Doxercalciferol (1α-hydroxyvitamin D2) is a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), the biologically active form that regulates parathyroid hormone (PTH) levels.[1][2][3] The manufacturing process and subsequent storage of doxercalciferol can lead to the formation of various process-related and degradation impurities. Rigorous control and monitoring of these impurities are mandated by regulatory agencies to ensure the safety and quality of the final drug product.[1]

Commonly identified impurities in doxercalciferol include isomers and degradation products. These include, but are not limited to, Beta-Doxercalciferol, Pre-Doxercalciferol, and Trans-Doxercalciferol.[1] Other significant impurities that have been characterized are 1α-hydroxy previtamin D2 (Impurity A), Trans-1-α-hydroxy vitamin D2 (Impurity B), and 1-β-hydroxy vitamin D2 (Impurity C).[4][5]

Analytical Strategies for Impurity Profiling

A multi-faceted analytical approach is necessary for the comprehensive profiling of doxercalciferol impurities. High-Performance Liquid Chromatography (HPLC) serves as the cornerstone for separation and quantification, while spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are indispensable for structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Reversed-phase HPLC (RP-HPLC) with UV detection is the most widely employed technique for the routine analysis of doxercalciferol and its impurities.[4][6] A validated, stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

Table 1: Quantitative HPLC Analysis Parameters and Validation Data

| Parameter | Value/Range | Reference |

| Limit of Detection (LoD) | 0.01% | [6][7] |

| Limit of Quantification (LoQ) | 0.03% | [6][7] |

| Linearity Range | 50% to 150% of the target concentration | [6] |

| Correlation Coefficient (r²) | > 0.99 for doxercalciferol and its impurities | [6] |

| Accuracy (% Recovery) | Typically within 98-102% | [4] |

| Precision (% RSD) | < 2% for repeatability and intermediate precision | [6] |

Mass Spectrometry (MS) for Identification and Structural Elucidation

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for the identification of impurities. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) experiments generate fragmentation patterns that are crucial for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation

NMR spectroscopy, including 1H NMR, 13C NMR, and 2D-NMR techniques (e.g., COSY, HSQC, HMBC), provides definitive structural information of isolated impurities. This technique is instrumental in confirming the identity of known impurities and elucidating the structure of novel degradation products.

Experimental Protocols

Sample Preparation for HPLC Analysis

A representative sample of the doxercalciferol drug substance or product is accurately weighed and dissolved in a suitable diluent, such as methanol.[6][7] The solution is then diluted to a final concentration appropriate for HPLC analysis. It is crucial to protect the sample from light and to analyze it promptly after preparation.

HPLC Method for Impurity Profiling

The following is a representative HPLC method for the analysis of doxercalciferol and its impurities. This method should be validated according to ICH guidelines before implementation.

Table 2: Detailed HPLC Method Parameters

| Parameter | Description |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure the elution of all impurities. A typical program might start at 60% A, transitioning to 20% A over 30 minutes, followed by a wash and re-equilibration step. |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 20 µL |

LC-MS/MS Method for Impurity Identification

For LC-MS/MS analysis, the HPLC method described above can be adapted. The mobile phase may require modification to include volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) to ensure compatibility with the mass spectrometer.

Table 3: Representative LC-MS/MS Parameters

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis |

| Scan Mode | Full scan for parent ions and product ion scan for fragmentation analysis |

| Collision Energy | Optimized for each impurity to generate informative fragment ions |

NMR Sample Preparation and Analysis

Impurities are typically isolated using preparative HPLC. The purified fractions are then dried, and the residue is dissolved in a suitable deuterated solvent (e.g., CDCl3). 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer.

Visualization of Key Processes

Doxercalciferol Signaling Pathway

Doxercalciferol exerts its therapeutic effect by modulating the expression of the parathyroid hormone gene. The following diagram illustrates the key steps in this signaling pathway.

Experimental Workflow for Impurity Characterization

The systematic workflow for the identification and characterization of doxercalciferol impurities is depicted below.

Conclusion

A robust and scientifically sound approach to doxercalciferol impurity profiling is paramount for ensuring the quality, safety, and efficacy of this important therapeutic agent. This guide has outlined the key analytical techniques, experimental considerations, and logical workflows necessary for this critical aspect of drug development and manufacturing. The integration of chromatographic separation with advanced spectroscopic characterization provides a powerful toolkit for the comprehensive analysis of doxercalciferol impurities. Adherence to these principles will support the consistent production of high-quality doxercalciferol and contribute to improved patient outcomes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. rsc.org [rsc.org]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. fda.gov [fda.gov]

- 5. drugs.com [drugs.com]

- 6. Determination of degradation products of doxercalciferol by solid-phase extraction and reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mca.gm [mca.gm]

An in-depth technical guide on the formation pathways of Doxercalciferol (B1670903) and its related compounds, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic analog of vitamin D2 that serves as a crucial prohormone in the management of secondary hyperparathyroidism in patients with chronic kidney disease.[1] Its therapeutic efficacy hinges on its metabolic activation to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a potent ligand for the vitamin D receptor (VDR).[2][3] This technical guide provides a comprehensive overview of the formation pathways of Doxercalciferol and its related compounds, encompassing its chemical synthesis, metabolic activation, mechanism of action, and degradation profiles. Detailed experimental protocols, quantitative data, and visual diagrams of key pathways are presented to support researchers, scientists, and drug development professionals in this field.

Chemical Synthesis of Doxercalciferol

The synthesis of Doxercalciferol typically originates from readily available precursors such as ergosterol (B1671047) or vitamin D2 (ergocalciferol). The core of the synthesis involves the specific introduction of a hydroxyl group at the 1α-position of the vitamin D2 scaffold.

Photochemical Conversion of Ergosterol to Vitamin D2

The industrial production of vitamin D2, a key starting material for Doxercalciferol synthesis, relies on the photochemical conversion of ergosterol.[]

-

Step 1: Photoirradiation: A solution of ergosterol in a suitable solvent, such as ethanol, is irradiated with ultraviolet (UV) light, typically from a low-pressure mercury lamp.[5] This UV exposure induces a photochemical ring-opening of the B-ring of ergosterol, forming pre-vitamin D2.

-

Step 2: Thermal Isomerization: The pre-vitamin D2 is then converted to the more stable vitamin D2 through a temperature-dependent thermal isomerization.[]

1α-Hydroxylation of Vitamin D2

A critical step in the synthesis of Doxercalciferol is the regioselective hydroxylation at the 1α-position. One established method involves a multi-step process with an overall yield of 10-15%.[6][7]

-

Formation of 3,5-Cyclovitamin D Derivative: The 3β-hydroxyl group of a vitamin D2 tosylate is converted into a 3,5-cyclovitamin D derivative.[6]

-

Allylic Oxidation: The cyclovitamin D derivative undergoes allylic oxidation at the 1α-position using selenium dioxide.[6]

-

Acid-Catalyzed Solvolysis: The resulting 1α-hydroxy cyclovitamin D derivative is treated with an acid to yield 1α-hydroxyvitamin D2 (Doxercalciferol).[6]

Metabolic Formation and Pharmacokinetics

Doxercalciferol is a prodrug that requires metabolic activation in the liver to exert its biological effects.[8] This activation process does not depend on renal function, making it a suitable therapeutic for patients with chronic kidney disease.[2]

Hepatic Activation

Upon administration, Doxercalciferol is absorbed from the gastrointestinal tract and transported to the liver.[1] In the liver, the cytochrome P450 enzyme, CYP27, catalyzes the 25-hydroxylation of Doxercalciferol.[1][2] This enzymatic reaction leads to the formation of the major active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), and a minor metabolite, 1α,24-dihydroxyvitamin D2.[1][2]

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of Doxercalciferol is primarily characterized by the levels of its active metabolite, 1α,25-(OH)2D2.

| Parameter | Value | Reference |

| Bioavailability (oral) | ~42% (compared to intravenous injection) | [9][10][11] |

| Time to steady-state | Within 8 days | [9][10][11] |

| Terminal half-life of 1α,25-(OH)2D2 | 32 to 37 hours (up to 96 hours) | [2][8] |

| Mean steady-state serum concentration | 20 to 45 pg/ml (with oral doses of 5 to 15 µg every 48 hours) | [9][10][11] |

Mechanism of Action: Vitamin D Receptor Signaling

The biological effects of Doxercalciferol are mediated through the interaction of its active metabolite, 1α,25-(OH)2D2, with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[12]

VDR Activation and Gene Regulation

-

Ligand Binding: 1α,25-(OH)2D2 binds to the VDR in the cytoplasm of target cells.[12]

-

Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).[12]

-

Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus.[12]

-

VDRE Binding: In the nucleus, the heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[12][13]

-

Transcriptional Regulation: This binding event recruits co-activator or co-repressor proteins, leading to the modulation of the transcription of downstream genes involved in calcium and phosphate (B84403) homeostasis, parathyroid hormone (PTH) secretion, and cell proliferation and differentiation.[12][14]

Degradation Pathways

The degradation of Doxercalciferol and its metabolites is an important aspect of its overall pharmacological profile. Several degradation products and impurities have been identified and are monitored during manufacturing and formulation.

Identified Degradation Products and Impurities

-

Trans-1-α-hydroxy vitamin D2 (Impurity B): A known degradation product of Doxercalciferol.[15]

-

1-β-hydroxy vitamin D2 (Impurity C): Another identified related substance.[15]

-

1α-hydroxy previtamin D2 (Impurity A): This compound can exist in equilibrium with Doxercalciferol in solution.[16]

Experimental Protocols

Synthesis of 1α-Hydroxyvitamin D2 (Doxercalciferol)

This protocol is based on the method described by Paaren et al., which reports a 10-15% overall yield.[6]

-

Materials: Vitamin D2 tosylate, selenium dioxide, appropriate solvents, and reagents for acid-catalyzed solvolysis.

-

Procedure:

-

Convert vitamin D2 tosylate to the corresponding 3,5-cyclovitamin D derivative following established procedures.

-

Perform allylic oxidation of the cyclovitamin D derivative using a stoichiometric amount of selenium dioxide in a suitable solvent such as dioxane. The reaction is typically carried out at a specific temperature for a defined period, which should be optimized.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction and purify the 1α-hydroxy-3,5-cyclovitamin D intermediate using column chromatography.

-

Subject the purified intermediate to acid-catalyzed solvolysis using an acid such as p-toluenesulfonic acid in a solvent mixture like acetone/water to yield Doxercalciferol.

-

Purify the final product by recrystallization or column chromatography.

-

Analysis of Doxercalciferol and Degradation Products by HPLC

This protocol is a general guideline based on published methods for the analysis of Doxercalciferol formulations.[15][16][17]

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is commonly employed.[16]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection Wavelength: 265 nm.[10]

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C.

-

-

Sample Preparation:

-

For injectable formulations, a solid-phase extraction (SPE) step may be necessary for sample cleanup and pre-concentration of impurities.[16]

-

Precondition an SPE cartridge (e.g., HLB) with methanol (B129727) followed by water.[16]

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes with a suitable organic solvent like methanol.[16]

-

Inject the eluted sample into the HPLC system.

-

-

Quantification: Use external or internal standards for the quantification of Doxercalciferol and its related compounds.[15]

Visual Diagrams

Formation Pathways and Mechanism of Action

Caption: Overview of Doxercalciferol synthesis, metabolic activation, and mechanism of action.

Experimental Workflow for Synthesis and Analysis

Caption: General experimental workflow for the synthesis and analysis of Doxercalciferol.

References

- 1. Doxercalciferol | C28H44O2 | CID 5281107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. products.sanofi.us [products.sanofi.us]

- 5. Synthesis of 25-hydroxy-[26,27-3H]vitamin D2, 1,25-dihydroxy-[26,27-3H]vitamin D2 and their (24R)-epimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct C-1 hydroxylation of vitamin D compounds: convenient preparation of 1alpha-hydroxyvitamin D3, 1alpha, 25-dihydroxyvitamin D3, and 1alpha-hydroxyvitamin D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Mechanism of Action for Hectorol® (doxercalciferol) | HCP Site [hectorol.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of doxercalciferol, a new vitamin D analogue that lowers parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 13. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]

- 14. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of degradation products of doxercalciferol by solid-phase extraction and reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. impactfactor.org [impactfactor.org]

Navigating Pharmacopeial Standards for Doxercalciferol Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial standards for impurities in Doxercalciferol, as outlined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and regulatory submission of Doxercalciferol.

Introduction to Doxercalciferol and Its Impurities

Doxercalciferol, a synthetic analog of vitamin D2, is a crucial therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease. As with any active pharmaceutical ingredient (API), controlling impurities is a critical aspect of ensuring its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs and general chapters that establish the standards for the quality of pharmaceutical substances, including the acceptable limits for impurities.

United States Pharmacopeia (USP) Standards for Doxercalciferol Impurities

The USP monograph for Doxercalciferol provides a detailed framework for the control of organic impurities. The monograph specifies a number of potential impurities that must be monitored and controlled within defined acceptance criteria.

Specified Impurities in USP

The USP monograph for Doxercalciferol lists several specified impurities. While the exact percentage limits are maintained within the official pharmacopeia, it is understood that these acceptance criteria are consistent with FDA-approved requirements.[1] Key specified impurities include:

-

Trans-Doxercalciferol: A geometric isomer of Doxercalciferol.

-

Pre-Doxercalciferol: A precursor to Doxercalciferol.[]

-

Beta-Doxercalciferol: An epimer of Doxercalciferol.

-

Ergocalciferol: The starting material for the synthesis of Doxercalciferol.

Other impurities, referred to as Impurity A and Impurity B in some literature, are also relevant to the quality control of Doxercalciferol.

Quantitative Data for USP Specified Impurities

The following table summarizes the known specified impurities for Doxercalciferol according to the USP. The acceptance criteria are generally aligned with regulatory expectations for drug substances.

| Impurity Name | Type | Acceptance Criteria (Typical) |

| Trans-Doxercalciferol | Specified Impurity | Reportable |

| Pre-Doxercalciferol | Specified Impurity | Reportable |

| Beta-Doxercalciferol | Specified Impurity | Reportable |

| Ergocalciferol | Starting Material | Reportable |

| Any Unspecified Impurity | Unspecified Impurity | ≤ 0.10% |

| Total Impurities | Total Impurities | Reportable |

Note: The specific limits for specified impurities are detailed in the current USP monograph and should be consulted for official requirements.

USP Analytical Procedure for Organic Impurities

The USP monograph outlines a gradient high-performance liquid chromatography (HPLC) method for the separation and quantification of Doxercalciferol and its related compounds.

-

Chromatographic System:

-

Column: A 4.6-mm × 25-cm column containing 5-µm packing L1 (C18 silica (B1680970) gel).

-

Column Temperature: 35 °C.

-

Mobile Phase: A gradient mixture of water and acetonitrile.

-

Flow Rate: Approximately 1.7 mL/min.

-

Detector: UV detector at a specified wavelength.

-

-

Sample Preparation:

-

Dissolve the Doxercalciferol sample in a suitable solvent system, which may involve initial dissolution in a small volume of a strong solvent like ethyl acetate (B1210297) followed by dilution with the mobile phase or a compatible solvent.

-

-

Procedure:

-

Inject the sample solution into the chromatograph, record the chromatogram, and measure the peak responses.

-

Calculate the percentage of each impurity by comparing the peak area of each impurity to the peak area of the Doxercalciferol peak from a standard solution of known concentration.

-

The following diagram illustrates the general workflow for the analysis of Doxercalciferol impurities according to USP standards.

European Pharmacopoeia (EP) Standards for Doxercalciferol Impurities

A specific monograph for Doxercalciferol is not currently available in the European Pharmacopoeia. In the absence of a dedicated monograph, the control of impurities for a substance like Doxercalciferol falls under the purview of the general monograph "Substances for pharmaceutical use" (2034).

General Monograph "Substances for pharmaceutical use" (2034)

This general monograph provides a framework for the control of impurities in active substances. It references the principles outlined in the International Council for Harmonisation (ICH) Q3A guideline, "Impurities in New Drug Substances." The requirements for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug substance.

Application to Doxercalciferol

For Doxercalciferol, the specific thresholds for reporting, identification, and qualification of impurities would be determined based on its maximum daily dose. Manufacturers are responsible for developing and validating appropriate analytical methods to control impurities according to these general principles.

The logical process for controlling impurities under the EP general monograph is depicted in the following diagram.

Signaling Pathway of Doxercalciferol Action

To provide a broader context for the importance of Doxercalciferol purity, the following diagram illustrates its mechanism of action in the body. Doxercalciferol is a prohormone that is metabolically activated to regulate parathyroid hormone (PTH) levels.

Conclusion

The quality control of Doxercalciferol impurities is well-defined in the United States Pharmacopeia through a specific monograph that outlines analytical procedures and acceptance criteria for specified and unspecified impurities. While the European Pharmacopoeia does not have a dedicated monograph for Doxercalciferol, its general monograph on "Substances for pharmaceutical use" provides a robust framework for impurity control based on ICH guidelines. A thorough understanding and implementation of these pharmacopeial standards are essential for ensuring the quality, safety, and efficacy of Doxercalciferol for patients. It is imperative for all drug development professionals to consult the most current versions of the respective pharmacopeias for the latest and most accurate information.

References

A Technical Review of Doxercalciferol Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the known and potential degradation pathways of Doxercalciferol (1α-hydroxyvitamin D2), a synthetic vitamin D analog. Understanding the stability of Doxercalciferol is critical for the development of robust pharmaceutical formulations and for ensuring the safety and efficacy of the final drug product. This document summarizes key degradation mechanisms, presents available quantitative data, details experimental protocols from pivotal studies, and visualizes the degradation pathways.

Introduction to Doxercalciferol Stability

Doxercalciferol, like other secosteroids in the vitamin D family, is susceptible to degradation through several mechanisms, primarily driven by light, heat, acid, and oxidation. The core structure, featuring a conjugated triene system, is the principal site of instability. Degradation can lead to the formation of various isomers and oxidation products, which may have reduced or altered biological activity.

Forced degradation studies are essential to identify these potential degradants and to develop stability-indicating analytical methods. While comprehensive quantitative kinetic data for Doxercalciferol is not extensively published, studies on Doxercalciferol and its close structural analog, ergocalciferol (B368823) (vitamin D2), provide significant insights into its degradation profile.

Key Degradation Pathways

The primary degradation pathways for Doxercalciferol are photo-isomerization, thermal isomerization, and oxidation. While the molecule is relatively stable in neutral aqueous solutions, it can undergo acid-catalyzed isomerization.

Photodegradation Pathway

Exposure to ultraviolet (UV) light is a major cause of degradation for vitamin D analogs. The conjugated triene system of Doxercalciferol absorbs UV radiation, leading to a series of photochemical isomerizations. The primary photodegradation pathway involves the cis/trans isomerization of the 5,6-double bond, leading to the formation of Trans-Doxercalciferol (also referred to as 5,6-trans-1α-hydroxyvitamin D2 or Impurity B). Further irradiation can lead to the formation of other photoproducts like suprasterols, although these have not been explicitly identified for Doxercalciferol in the reviewed literature.[1][2]

Thermal Degradation Pathway

Heat can induce a reversible isomerization of Doxercalciferol to Pre-Doxercalciferol (1α-hydroxy previtamin D2 or Impurity A).[3][4] This is a well-known equilibrium reaction for vitamin D compounds. At higher temperatures, further irreversible degradation can occur, leading to the formation of pyrocalciferol (B91607) and isopyrocalciferol (B12761375) isomers through cyclization reactions.[5] Studies on ergocalciferol have shown that it decomposes rapidly at temperatures of 25°C and 40°C in dry air, forming products of higher polarity.[6][7]

Oxidative Degradation Pathway

Doxercalciferol is susceptible to oxidation, particularly at the conjugated double bonds. Forced degradation studies using strong oxidizing agents like hydrogen peroxide result in significant degradation of the molecule.[3][8] While the exact structures of all oxidative degradants of Doxercalciferol are not fully elucidated in the public domain, studies on ergocalciferol suggest that oxidation can lead to the formation of numerous acidic and neutral products, involving the destruction of the triene system.

Acid-Catalyzed Degradation

Under acidic conditions, vitamin D analogs can undergo isomerization. One identified acid-induced degradant is the epimer at the C1 position, 1β-hydroxyvitamin D2 (also known as Beta-Doxercalciferol or Impurity C).[3][8] This epimerization likely proceeds through a tachysterol-like intermediate.

Visualization of Degradation Pathways

The following diagrams illustrate the key degradation pathways of Doxercalciferol.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. sgs.com [sgs.com]

- 6. Stability of solid drugs: degradation of ergocalciferol (vitamin D2) and cholecalciferol (vitamin D3) at high humidities and elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of solid drugs: degradation of ergocalciferol (vitamin D2) and cholecalciferol (vitamin D3) at high humidities and elevated temperatures. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Pre-doxercalciferol: An In-depth Technical Guide on its Role as a Potential Impurity in Doxercalciferol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxercalciferol (B1670903), a synthetic vitamin D2 analog, is a crucial pro-drug for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its therapeutic efficacy relies on its metabolic activation in the liver to 1α,25-dihydroxyvitamin D2. The purity of the doxercalciferol drug substance is paramount for its safety and effectiveness. This technical guide delves into the significance of pre-doxercalciferol (B602425), a constitutional isomer and potential impurity, in doxercalciferol formulations. We will explore its formation, analytical detection methodologies, and the current understanding of its potential biological implications. This document aims to provide a comprehensive resource for researchers and professionals involved in the development, manufacturing, and quality control of doxercalciferol.

Introduction to Doxercalciferol and the Significance of Impurities

Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic analog of ergocalciferol (B368823) (vitamin D2)[1]. It is prescribed for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease[1]. As a pro-drug, doxercalciferol undergoes 25-hydroxylation in the liver, a process mediated by the enzyme CYP27, to form the biologically active hormone 1α,25-dihydroxyvitamin D2[2][3]. This active metabolite then binds to the vitamin D receptor (VDR), modulating gene expression to control calcium and phosphorus homeostasis and suppress parathyroid hormone (PTH) levels[4].

The presence of impurities in pharmaceutical products, even at trace levels, can impact their quality, safety, and efficacy. Impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interactions with packaging materials[5]. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia provide stringent guidelines for the identification, qualification, and control of impurities in drug substances and products[6][7]. Pre-doxercalciferol, a known impurity of doxercalciferol, is of particular interest due to its close structural relationship and potential to co-exist in equilibrium with the parent drug[8][9].

Pre-doxercalciferol: Formation and Characterization

Pre-doxercalciferol is the (6Z)-isomer of doxercalciferol, which is the (6E)-isomer. The interconversion between the 'pre' form and the vitamin D form is a well-known phenomenon for vitamin D compounds, driven by thermal energy and representing a reversible equilibrium. The formation of pre-doxercalciferol can occur during the synthesis of doxercalciferol or as a degradation product upon exposure to heat and light.

Due to their isomeric nature, pre-doxercalciferol and doxercalciferol have the same molecular formula (C28H44O2) and molecular weight (412.65 g/mol )[9]. This similarity necessitates the use of high-resolution analytical techniques for their separation and quantification. Reference standards for pre-doxercalciferol are commercially available and are crucial for the accurate identification and quantification of this impurity in doxercalciferol samples[9].

Analytical Methodologies for the Detection and Quantification of Pre-doxercalciferol

The primary analytical technique for the separation and quantification of pre-doxercalciferol from doxercalciferol is High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with UV detection. Stability-indicating HPLC methods are essential for resolving the API from its potential impurities and degradation products.

Quantitative Data on Pre-doxercalciferol Levels

Limited publicly available data exists on the specific quantitative levels of pre-doxercalciferol in commercial doxercalciferol products. However, forced degradation studies provide insights into the potential for its formation. One study demonstrated that under thermal stress (80°C), significant degradation of doxercalciferol occurs, with the formation of pre-doxercalciferol (referred to as Impurity A) being a notable degradation product[2]. The preconcentration of impurities using Solid-Phase Extraction (SPE) can allow for the quantification of impurities at levels as low as approximately 0.2% (w/w) relative to the amount of doxercalciferol[2].

Table 1: Summary of Analytical Methods for Doxercalciferol Impurity Profiling

| Analytical Technique | Purpose | Key Findings | Reference |

| HPLC-UV | Quantification of doxercalciferol and its impurities | A stability-indicating method was developed to separate doxercalciferol from its degradation products, including pre-doxercalciferol. | [2] |

| Solid-Phase Extraction (SPE) | Preconcentration of impurities | Allows for the quantification of impurities at levels as low as ~0.2% (w/w). | [2] |

| LC-MS | Identification of degradation products | Confirms the identity of impurities formed under stress conditions. | [10] |

Experimental Protocols

The following protocol is based on a validated stability-indicating HPLC method for the determination of degradation products in doxercalciferol injectable formulations[2].

-

Chromatographic System:

-

HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A suitable gradient program to separate pre-doxercalciferol, doxercalciferol, and other impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 265 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Dilute the doxercalciferol sample in a suitable solvent (e.g., methanol (B129727) or mobile phase) to a known concentration.

-

For injectable formulations, a solid-phase extraction (SPE) step may be necessary for pre-concentration of impurities and removal of interfering excipients[2].

-

-

Forced Degradation Study Protocol:

-

Acid Hydrolysis: Treat the doxercalciferol sample with 1N HCl at 80°C.

-

Base Hydrolysis: Treat the doxercalciferol sample with 1N NaOH at 80°C.

-

Oxidative Degradation: Treat the doxercalciferol sample with 30% hydrogen peroxide at 80°C[2].

-

Thermal Degradation: Expose the doxercalciferol sample to dry heat at an appropriate temperature.

-

Photolytic Degradation: Expose the doxercalciferol sample to UV light.

-

Analyze the stressed samples using the validated HPLC method to assess the formation of degradation products, including pre-doxercalciferol.

-

Signaling Pathways and Biological Implications

Doxercalciferol Signaling Pathway

Doxercalciferol, as a pro-drug, is first metabolized in the liver to the active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2)[2]. This active metabolite then binds to the Vitamin D Receptor (VDR), a nuclear receptor. The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription[11][12]. The downstream effects include the regulation of genes involved in calcium and phosphate (B84403) homeostasis, and the suppression of parathyroid hormone (PTH) gene expression[4].

Caption: Doxercalciferol Metabolism and Signaling Pathway.

Biological Activity and Potential Toxicity of Pre-doxercalciferol

The biological activity and potential toxicity of pre-doxercalciferol as an impurity are critical considerations for drug safety. While direct studies on pre-doxercalciferol are scarce, research on the photoisomers of vitamin D3 and previtamin D3 provides some insights. These studies suggest that previtamin forms can exhibit biological activity, although often to a lesser extent than the vitamin D form. For instance, some photoisomers of previtamin D3 have shown antiproliferative activity in cultured human keratinocytes, though their binding affinity for the VDR was low[13]. This raises the possibility that pre-doxercalciferol could be metabolized to active forms or act through alternative pathways[13].

A study on vitamin D prohormones, including doxercalciferol, demonstrated that their suppressive actions on PTH are mediated by the VDR[1]. However, the VDR binding affinity of pre-doxercalciferol itself has not been extensively reported.

Caption: Workflow for Investigating Pre-doxercalciferol.

Regulatory Perspective and Conclusion

Regulatory agencies require that impurities in drug substances are identified and controlled within acceptable limits. For impurities that are also constitutional isomers, such as pre-doxercalciferol, it is crucial to have validated analytical methods that can adequately separate and quantify them. The ICH Q3A guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances[15].

References

- 1. Direct suppression of Pth gene expression by the vitamin D prohormones doxercalciferol and calcidiol requires the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. daicelpharmastandards.com [daicelpharmastandards.com]

- 6. impactfactor.org [impactfactor.org]

- 7. longdom.org [longdom.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. researchgate.net [researchgate.net]

- 11. Vitamin D: An Overview of Gene Regulation, Ranging from Metabolism to Genomic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Genesis of Isomers: An In-depth Technical Guide to the Origin of Doxercalciferol's Isomeric Impurities

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the origins of isomeric impurities in Doxercalciferol, a synthetic vitamin D analog. Understanding the formation pathways of these impurities is critical for the development of robust manufacturing processes and ensuring the safety and efficacy of the final drug product. This document details the synthetic routes, the mechanisms of isomerization, analytical methodologies for impurity profiling, and the potential biological implications of these related substances.

The Synthetic Pathway of Doxercalciferol: A Hotbed for Isomer Formation

The synthesis of Doxercalciferol (1α-hydroxyvitamin D2) is a multi-step process that begins with ergosterol (B1671047), a sterol found in fungi and yeast. The core of the synthesis involves the transformation of the steroid B-ring into the characteristic seco-steroid structure of vitamin D analogs. This is primarily achieved through a combination of photochemical and thermal reactions, which are inherently prone to generating a variety of isomers.

The key stages of Doxercalciferol synthesis and the points of impurity formation are outlined below:

-

Photochemical Ring Opening: Ergosterol is irradiated with ultraviolet (UV) light, typically in the UVB range (280-315 nm). This high-energy input induces a conrotatory ring-opening reaction of the B-ring, leading to the formation of pre-vitamin D2 .[1] This photochemical step is not perfectly selective and can lead to the formation of other photoisomers, namely tachysterol (B196371) and lumisterol , from the pre-vitamin D2 intermediate.[2]

-

Thermal Isomerization: The pre-vitamin D2 is then subjected to a thermal rearrangement. This sigmatropic hydrogen shift results in the formation of vitamin D2 (ergocalciferol). This reaction is reversible and exists as a temperature-dependent equilibrium between pre-vitamin D2 and vitamin D2.[1]

-

Hydroxylation: To produce Doxercalciferol, a hydroxyl group is introduced at the 1α-position of the A-ring of the vitamin D2 molecule. This is a chemically complex step that can be achieved through various synthetic strategies.

During these stages, particularly the photochemical and thermal isomerization steps, several isomeric impurities of Doxercalciferol can be formed. The primary isomeric impurities of concern are:

-

Pre-Doxercalciferol: The immediate precursor to Doxercalciferol, existing in a thermal equilibrium with the active pharmaceutical ingredient (API).[]

-

Trans-Doxercalciferol: An isomer where the 6,7-double bond has a trans configuration instead of the cis configuration found in Doxercalciferol.

-

Tachysterol and Lumisterol Analogs: These are photoisomers of pre-Doxercalciferol.[2][4]

The following diagram illustrates the general photochemical and thermal isomerization pathways leading to the formation of these impurities.

Mechanisms of Isomerization

The formation of isomeric impurities is governed by specific chemical principles, primarily photochemical and thermal isomerization reactions.

Photochemical Isomerization

Photochemistry, the study of chemical reactions initiated by the absorption of light, is central to the synthesis of vitamin D analogs.[5] The absorption of UV photons elevates the ergosterol and pre-vitamin D2 molecules to excited electronic states, where they can undergo transformations not readily achievable through thermal means alone.

-

Pre-vitamin D Formation: The UV-induced cleavage of the B-ring in ergosterol is a classic example of an electrocyclic reaction.

-